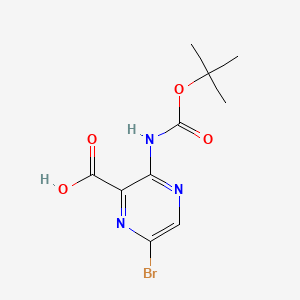
6-Bromo-3-((tert-butoxycarbonyl)amino)pyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid is an organic compound with the molecular formula C10H12BrN3O4. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid typically involves the bromination of a pyrazine derivative followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM). The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Deprotection Reactions: The major product is the free amine derivative.
Coupling Reactions: The major products are biaryl compounds formed through carbon-carbon bond formation
Aplicaciones Científicas De Investigación
6-bromo-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and the Boc-protected amine group play crucial roles in its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 6-chloro-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid
- 6-fluoro-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid
- 6-iodo-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid
Uniqueness
6-bromo-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and its suitability for specific reactions .
Propiedades
Fórmula molecular |
C10H12BrN3O4 |
|---|---|
Peso molecular |
318.12 g/mol |
Nombre IUPAC |
6-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H12BrN3O4/c1-10(2,3)18-9(17)14-7-6(8(15)16)13-5(11)4-12-7/h4H,1-3H3,(H,15,16)(H,12,14,17) |
Clave InChI |
FNFTZNOCILCPLB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=NC=C(N=C1C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)
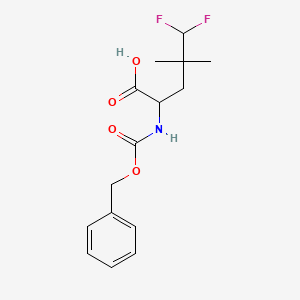
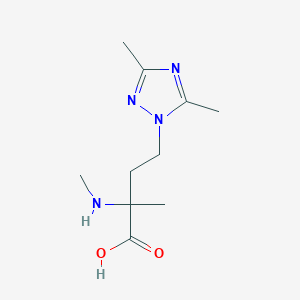
![tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate](/img/structure/B13544894.png)
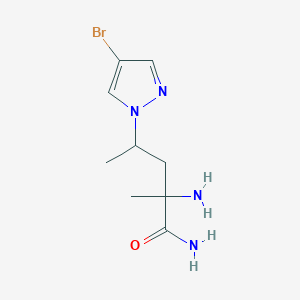
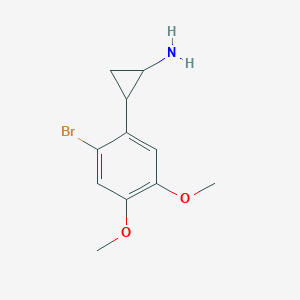
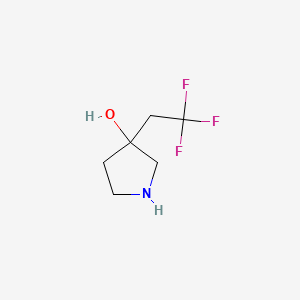
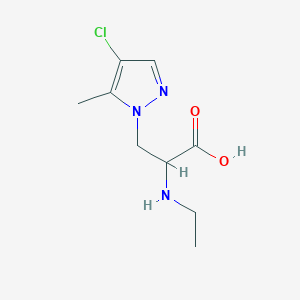
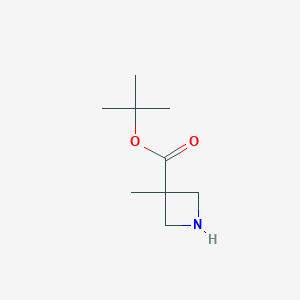
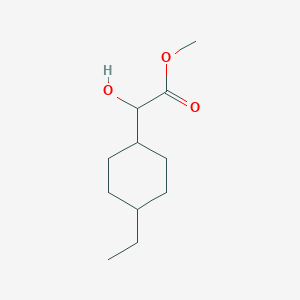
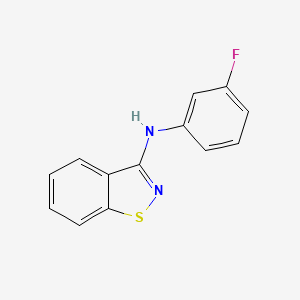
![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)
![2,6-Dioxa-8-azaspiro[3.5]nonane](/img/structure/B13544951.png)

